molecular formula C12H11FO B12624721 (1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 921199-67-9

(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B12624721
CAS No.: 921199-67-9
M. Wt: 190.21 g/mol
InChI Key: QHQPOMBUYUPFFU-SNVBAGLBSA-N
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Description

(1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound characterized by the presence of a fluorine atom attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction and Cyclization: The final steps involve reduction and cyclization to form the dihydro-biphenyl structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of fully reduced biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitro groups, and other electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Fully reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds depending on the electrophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and electronic conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    4’-Fluoro-1,1’-biphenyl: Lacks the dihydro and ketone functionalities, making it less versatile in certain applications.

    1,6-Dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the fluorine atom, which can reduce its binding affinity and selectivity in biological applications.

    4’-Chloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness: (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential applications in various fields. The combination of the dihydro and ketone functionalities further adds to its versatility and reactivity.

Properties

CAS No.

921199-67-9

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

(5R)-5-(4-fluorophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H11FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1,3-7,10H,2,8H2/t10-/m1/s1

InChI Key

QHQPOMBUYUPFFU-SNVBAGLBSA-N

Isomeric SMILES

C1C=CC(=O)C[C@@H]1C2=CC=C(C=C2)F

Canonical SMILES

C1C=CC(=O)CC1C2=CC=C(C=C2)F

Origin of Product

United States

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